2-(4-Ethoxy-4-(trifluoromethyl)piperidin-1-yl)acetic acid
Overview
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “2-(4-Ethoxy-4-(trifluoromethyl)piperidin-1-yl)acetic acid”, we can infer some general methods based on similar compounds. For instance, the synthesis of piperidine derivatives often involves catalytic protodeboronation of alkyl boronic esters . This process can be paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Scientific Research Applications
Chemistry and Reactivity
The chemistry of 2-(4-Ethoxy-4-(trifluoromethyl)piperidin-1-yl)acetic acid is intricately linked with its reactivity in nucleophilic aromatic substitution reactions. In research conducted by Pietra and Vitali (1972), the interaction of piperidine derivatives with nitroaromatic compounds under specific conditions demonstrated the significance of such chemical structures in synthesizing complex organic molecules. This foundational work highlights the potential of this compound in various chemical synthesis pathways, underscoring its importance in the field of organic chemistry (Pietra & Vitali, 1972).
Environmental Applications
Studies on the degradation and environmental fate of organic compounds, including ethyl tert-butyl ether (ETBE), provide insights into the potential environmental applications of similar chemical structures like this compound. Thornton et al. (2020) summarized the biodegradation pathways of ETBE in soil and groundwater, indicating how microorganisms metabolize such compounds. The research suggests that derivatives of piperidine, including this compound, may be involved in bioremediation processes or in understanding the environmental impact of similar chemicals (Thornton et al., 2020).
Industrial Cleaning Applications
Alhamad et al. (2020) extensively reviewed the roles of organic acids in acidizing operations for both carbonate and sandstone formations, highlighting the effectiveness of weaker, less corrosive organic acids over traditional hydrochloric acid (HCl) in such industrial processes. Given the structural similarity and potential reactivity of this compound with the acids discussed, this compound may have applications in industrial cleaning and maintenance, particularly in optimizing acidizing operations to enhance permeability and production in oil and gas reservoirs (Alhamad et al., 2020).
Properties
IUPAC Name |
2-[4-ethoxy-4-(trifluoromethyl)piperidin-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F3NO3/c1-2-17-9(10(11,12)13)3-5-14(6-4-9)7-8(15)16/h2-7H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBJPZSHTCQCOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCN(CC1)CC(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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